molecular formula C17H20FNO2 B3869599 (2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine

(2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine

Cat. No.: B3869599
M. Wt: 289.34 g/mol
InChI Key: AGXNIXYXFRPCQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine is an organic compound that features a benzylamine structure with methoxy and fluoro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dimethoxybenzaldehyde and 2-fluoro-phenylethylamine.

    Reductive Amination: The key step involves the reductive amination of 2,3-dimethoxybenzaldehyde with 2-fluoro-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers study its effects on various biological systems to understand its potential therapeutic benefits.

Mechanism of Action

The mechanism of action of (2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Dimethoxy-benzyl)-[2-(2-chloro-phenyl)-ethyl]-amine
  • (2,3-Dimethoxy-benzyl)-[2-(2-bromo-phenyl)-ethyl]-amine
  • (2,3-Dimethoxy-benzyl)-[2-(2-iodo-phenyl)-ethyl]-amine

Uniqueness

The presence of the fluoro group in (2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine imparts unique properties, such as increased metabolic stability and altered electronic characteristics, making it distinct from its chloro, bromo, and iodo analogs.

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO2/c1-20-16-9-5-7-14(17(16)21-2)12-19-11-10-13-6-3-4-8-15(13)18/h3-9,19H,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXNIXYXFRPCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNCCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine
Reactant of Route 2
Reactant of Route 2
(2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine
Reactant of Route 3
Reactant of Route 3
(2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine
Reactant of Route 4
Reactant of Route 4
(2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine
Reactant of Route 5
Reactant of Route 5
(2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine
Reactant of Route 6
Reactant of Route 6
(2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.